METHYL 2-[2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFINYL]ACETATE
Description
METHYL 2-[2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFINYL]ACETATE is a sulfinyl-containing aromatic ester characterized by a benzene ring substituted with a nitro (-NO₂) group at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position. The sulfinyl (-S(O)-) moiety bridges the aromatic ring to a methyl acetate group.
Properties
IUPAC Name |
methyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO5S/c1-19-9(15)5-20(18)8-3-2-6(10(11,12)13)4-7(8)14(16)17/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSHKLYGWOAHJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFINYL]ACETATE typically involves multiple steps. One common method starts with the nitration of 4-(trifluoromethyl)phenylacetic acid to introduce the nitro group. This is followed by the sulfoxidation of the resulting compound to introduce the sulfinyl group. Finally, esterification is carried out to obtain the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in these processes include nitric acid for nitration, sulfur dioxide for sulfoxidation, and methanol for esterification.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFINYL]ACETATE can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the amine derivative.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the trifluoromethyl group.
Scientific Research Applications
METHYL 2-[2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFINYL]ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 2-[2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFINYL]ACETATE involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfinyl group can participate in redox reactions, affecting cellular redox balance. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes.
Comparison with Similar Compounds
Sulfonylurea Herbicides ()
Compounds such as triflusulfuron methyl ester , ethametsulfuron methyl ester , and metsulfuron methyl ester share a methyl benzoate backbone but differ in their substitution patterns and functional groups:
Key Differences :
- Sulfinyl vs.
- Substituent Effects: The 2-NO₂ and 4-CF₃ groups in the target compound increase electron-withdrawing effects, which may stabilize intermediates in nucleophilic reactions compared to methoxy or amino substituents in sulfonylureas.
Benzoate and Acetate Derivatives ()
Several compounds from Fluorochem’s 2025 report share partial structural motifs with the target molecule:
Key Insights :
- Trifluoromethyl Impact : The -CF₃ group in the target compound and Fluorochem’s derivatives enhances metabolic stability and hydrophobicity, critical for membrane penetration in bioactive molecules .
- Ester Stability : The methyl ester in the target compound is more prone to hydrolysis than tert-butyl esters (e.g., in TERT-BUTYL 2-(PHENYLMETHYLSULFONAMIDO)ACETATE), which could influence its utility as a prodrug .
Research Findings and Implications
Reactivity and Stability
- Nitro Group: The 2-NO₂ group in the target compound increases electrophilicity at the benzene ring, facilitating reactions such as nucleophilic aromatic substitution—unlike methoxy or amino groups in sulfonylureas .
- Sulfinyl Linkage : The sulfinyl moiety offers intermediate polarity compared to sulfonyl or sulfonamido groups, balancing solubility and lipid bilayer permeability .
Biological Activity
Methyl 2-[2-nitro-4-(trifluoromethyl)benzenesulfinyl]acetate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.
- Molecular Formula : C9H8F3N2O4S
- Molecular Weight : 302.23 g/mol
- CAS Number : 394-25-2
- Boiling Point : 251.8 °C
- Melting Point : 47-49 °C
- Density : 1.4 g/cm³
The biological activity of this compound is primarily attributed to its structural components, particularly the nitro and trifluoromethyl groups, which enhance its lipophilicity and facilitate cellular uptake. The sulfinyl group may also play a role in its reactivity and interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluating various nitro-substituted compounds found that they possess varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Bacteria Type |
|---|---|---|
| Compound A | 20 | S. aureus |
| Compound B | 40 | E. coli |
These findings suggest that this compound could potentially exhibit similar or enhanced activity against pathogenic bacteria.
Cytotoxicity Studies
Cytotoxicity assays are crucial for assessing the safety profile of new compounds. In one study, the cytotoxic effects of various sulfinyl compounds were evaluated using human cell lines. The results showed that while some derivatives exhibited cytotoxicity at higher concentrations, others demonstrated selective toxicity towards cancer cells while sparing normal cells.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound C | 15 | HeLa (cervical cancer) |
| Compound D | 30 | MCF-7 (breast cancer) |
This selectivity indicates a potential therapeutic window for this compound in cancer treatment.
Study on Antibacterial Efficacy
A recent investigation focused on the antibacterial efficacy of various nitro-containing compounds against multi-drug resistant strains of Staphylococcus aureus. This compound was tested alongside established antibiotics, revealing promising results with a minimum inhibitory concentration (MIC) comparable to that of traditional treatments.
Evaluation of Anticancer Properties
Another study assessed the anticancer properties of this compound in vitro. The compound was shown to inhibit cell proliferation in several cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.
Q & A
(Basic) What synthetic strategies are recommended for preparing METHYL 2-[2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFINYL]ACETATE?
Answer:
The synthesis typically involves sulfinylation of a nitro- and trifluoromethyl-substituted benzene precursor. A stepwise approach includes:
Nitro and trifluoromethyl introduction: Start with a benzene derivative functionalized with a trifluoromethyl group at the para position. Nitration at the ortho position can be achieved using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
Sulfinyl group installation: React the nitro-trifluoromethylbenzene intermediate with a sulfinylating agent (e.g., methyl 2-mercaptoacetate) in the presence of an oxidizing agent like mCPBA (meta-chloroperbenzoic acid) to form the sulfinyl bridge .
Esterification: Finalize the methyl ester group via acid-catalyzed esterification if not already present in the precursor .
Key considerations:
- Monitor regioselectivity during nitration to avoid byproducts.
- Use anhydrous conditions for sulfinylation to prevent hydrolysis of the sulfinyl group .
(Basic) Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Answer:
- ¹H/¹³C NMR: Identify aromatic protons (δ 7.5–8.5 ppm for nitro-substituted benzene) and the trifluoromethyl group (δ ~120 ppm in ¹³C NMR). The sulfinyl group (S=O) splits adjacent protons into distinct doublets .
- LCMS/HPLC: Confirm molecular weight (e.g., [M+H]+ expected at ~350–370 Da) and purity (>95%) using reverse-phase HPLC with a C18 column and acetonitrile/water gradients. Retention times typically range 1.3–1.5 minutes under acidic conditions .
- FTIR: Validate sulfinyl (S=O stretch at ~1050 cm⁻¹) and ester (C=O at ~1720 cm⁻¹) functional groups .
(Advanced) How does the electron-withdrawing nitro group influence the reactivity of the sulfinyl moiety in this compound?
Answer:
The nitro group at the ortho position enhances the electrophilicity of the sulfinyl sulfur via resonance and inductive effects:
- Resonance stabilization: The nitro group delocalizes electron density from the benzene ring, polarizing the S=O bond and increasing susceptibility to nucleophilic attack .
- Steric effects: The nitro group’s proximity to the sulfinyl moiety may restrict access to certain reaction pathways (e.g., steric hindrance in SN2 reactions) .
Experimental validation: - Compare reaction rates with/without the nitro group using kinetic studies.
- Computational modeling (DFT) can map electron density distribution around the sulfinyl group .
(Advanced) What strategies resolve contradictions in reaction yields during scale-up synthesis?
Answer:
Common yield discrepancies arise from:
- Incomplete sulfinylation: Optimize stoichiometry (1:1.2 molar ratio of thiol to nitro precursor) and reaction time (12–24 hours) .
- Byproduct formation: Use column chromatography (silica gel, ethyl acetate/hexane) to separate sulfoxide from sulfone byproducts .
- Temperature sensitivity: Maintain strict temperature control (±2°C) during nitration and sulfinylation steps to prevent decomposition .
Case study: A patent-reported yield of 90% (small scale) dropped to 65% during scale-up due to inadequate mixing. Implementing a high-shear mixer restored yields to 85% .
(Advanced) How can computational modeling predict the compound’s electronic properties for catalytic applications?
Answer:
- DFT calculations: Use software like Gaussian or ORCA to compute:
- HOMO/LUMO energies to assess redox activity.
- Electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Molecular docking: Simulate interactions with biological targets (e.g., enzymes) to predict binding affinity, leveraging the trifluoromethyl group’s hydrophobicity .
Example: Trifluoromethyl groups increase lipophilicity (logP ~2.5), enhancing membrane permeability in drug-design contexts .
(Basic) What safety protocols are essential when handling this compound?
Answer:
- PPE: Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact (classified as an irritant) .
- Ventilation: Use fume hoods due to potential release of nitroaromatic vapors.
- Waste disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal .
(Advanced) What are the challenges in analyzing stereochemical outcomes of sulfinyl-directed reactions?
Answer:
The sulfinyl group’s chirality (if present) can lead to diastereomeric products:
- Chiral HPLC: Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers .
- X-ray crystallography: Confirm absolute configuration via single-crystal diffraction (SHELXL refinement recommended) .
(Advanced) How does solvent polarity impact the stability of the sulfinyl group?
Answer:
- Polar aprotic solvents (DMF, DMSO): Stabilize the sulfinyl group via dipole interactions but may promote hydrolysis at elevated temperatures.
- Nonpolar solvents (toluene, hexane): Reduce hydrolysis risk but limit solubility.
Optimal choice: Dichloromethane balances solubility and stability for most reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
